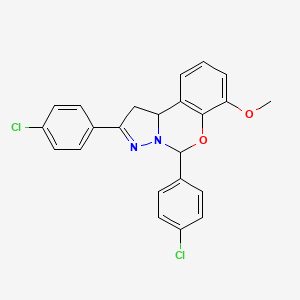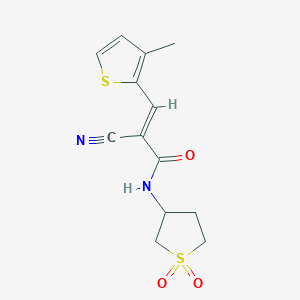![molecular formula C25H16Cl2O3S B11969423 (4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone CAS No. 201990-41-2](/img/structure/B11969423.png)
(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is a complex organic compound characterized by the presence of multiple aromatic rings and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone typically involves multi-step organic reactions. One common method includes the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the sulfonyl and biphenyl groups . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonation and coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions between sulfonyl-containing molecules and biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple aromatic rings and sulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the biphenyl group.
4,4’-Dichlorobenzophenone: Contains two chlorophenyl groups but differs in the positioning of the sulfonyl group.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar aromatic structure but contains a hydroxyl group instead of a sulfonyl group.
Uniqueness
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is unique due to the combination of its sulfonyl and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
201990-41-2 |
|---|---|
Molekularformel |
C25H16Cl2O3S |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]methanone |
InChI |
InChI=1S/C25H16Cl2O3S/c26-21-9-5-20(6-10-21)25(28)19-3-1-17(2-4-19)18-7-13-23(14-8-18)31(29,30)24-15-11-22(27)12-16-24/h1-16H |
InChI-Schlüssel |
JOQMNOKCVNLKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)





![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)

![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
